Ethyl [(4-methylphenyl)amino](oxo)acetate
Description
General Overview of N-Aryloxoacetate Chemistry and its Research Significance
N-Aryloxoacetates are derivatives of oxamic acid, which is the monoamide of oxalic acid. wikipedia.org The chemistry of this class is defined by the reactivity of the α-keto amide ester functionality. The general structure allows for wide-ranging modifications on the aryl ring, the amide nitrogen, and the ester group, making it a versatile scaffold for creating diverse chemical libraries.
A significant area of research involves the synthesis of N-aryloxamic acids and their esters. Modern synthetic methods, such as the copper-catalyzed Ullmann-Goldberg cross-coupling reaction, have been developed to efficiently form the N-aryl bond between an aryl iodide and an oxamate (B1226882) ester. nih.gov This advancement allows for the creation of a wide variety of N-aryloxoacetates with different substituents on the aromatic ring.
The research significance of this chemical class is multifaceted. In synthetic chemistry, N-aryl oxamic acids have been identified as useful precursors for generating carbamoyl (B1232498) radicals via oxidative decarboxylation. rsc.org These radicals are highly reactive intermediates that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the synthesis of a broad range of important amides. rsc.org
In medicinal chemistry, N-aryloxoacetates and their derivatives have shown considerable potential. For instance, a series of N-(aminophenyl)oxamic acids and their esters were investigated and found to be potent, orally active antiallergy agents. acs.org Furthermore, the core structure of oxamic acid is known to inhibit the enzyme lactate (B86563) dehydrogenase (LDH), a target for antimalarial drug development. wikipedia.org This has spurred research into oxamic acid derivatives as potential inhibitors of Plasmodium falciparum LDH.
Historical Perspective and Evolution of Research on Oxoacetate Derivatives
The history of oxoacetate derivatives is intrinsically linked to their parent compound, oxalic acid. The isolation of oxalic acid salts from plants was known as early as 1745. wikipedia.org Swedish chemists Carl Wilhelm Scheele and Torbern Olof Bergman first synthesized the acid from sugar and nitric acid in 1776. wikipedia.org A landmark in chemical history occurred in 1824 when Friedrich Wöhler synthesized oxalic acid from cyanogen, an experiment considered one of the first syntheses of a natural product from inorganic materials. wikipedia.org
From this foundation, research evolved to explore derivatives, including the monoamide, oxamic acid. nih.gov The development of synthetic routes to N-substituted derivatives, such as N-aryloxoacetates, progressed with the broader advancements in organic chemistry. The discovery of reactions like the Ullmann condensation in the early 20th century provided early pathways to synthesize N-aryl compounds, which have been refined over decades into modern catalytic cross-coupling methods. nih.gov
The evolution of research has been driven by the expanding applications of these molecules. Initially subjects of fundamental chemical synthesis and reactivity studies, their utility became increasingly apparent in applied fields. The mid-to-late 20th century saw a surge in medicinal chemistry, which spurred the investigation of countless organic scaffolds, including oxamic acid derivatives, for biological activity. This led to the discovery of their potential as enzyme inhibitors and modulators of biological pathways, cementing their role in drug discovery programs.
Current Research Landscape and Emerging Trends for the Chemical Class
The current research landscape for N-aryloxoacetates and related compounds is vibrant and largely focused on their application in medicinal chemistry and materials science. A prominent trend is the design and synthesis of novel derivatives as targeted therapeutic agents. Researchers are exploring N-aryloxoacetates as bioisosteres for ester and amide functionalities to improve the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov
A key emerging trend is the use of these compounds in the development of inhibitors for specific enzymes implicated in disease. For example, novel dioxamate (B1594521) derivatives are being investigated as potent inhibitors of calcium oxalate (B1200264) crystallization, a key process in the formation of kidney stones in hyperoxaluria. acs.org This highlights a sophisticated approach where the oxamate structure is used to mimic a natural substrate to interfere with a pathological process.
Modern synthetic chemistry continues to contribute to this field by developing more efficient, scalable, and environmentally benign methods for preparing these compounds. Advances in catalysis, including photoredox and electrochemical methods, are being applied to the synthesis and functionalization of N-aryloxoacetates and their precursors. rsc.org
Furthermore, computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, is playing an increasingly crucial role. researchgate.net These computational tools are used to guide the design of new N-aryloxoacetate derivatives with enhanced potency and selectivity for their biological targets, accelerating the drug discovery process. The convergence of advanced synthesis and computational design represents the frontier of research in this chemical class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMWAWJQPFWTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171758 | |
| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18522-98-0 | |
| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxanilic acid, 4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for Ethyl 4 Methylphenyl Aminoacetate
Mechanistic Investigations of Conventional Synthetic Routes to N-Aryloxoacetates
Conventional methods for synthesizing N-aryloxoacetates, including Ethyl (4-methylphenyl)aminoacetate, have traditionally relied on well-established reactions that form the core amide bond. These routes are often characterized by their reliability and predictability, providing a solid foundation for mechanistic understanding.
Multi-Step Convergent and Linear Synthesis Pathways
The most common and straightforward approach to synthesizing Ethyl (4-methylphenyl)aminoacetate is a linear synthesis pathway. This method typically involves the reaction of a nucleophilic amine with an electrophilic oxalic acid derivative.
In a typical linear synthesis, p-toluidine (B81030) is reacted with an acylating agent such as diethyl oxalate (B1200264) or ethyl chlorooxoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the p-toluidine attacks one of the electrophilic carbonyl carbons of the oxalate derivative. This is followed by the elimination of a leaving group (ethanol from diethyl oxalate or a chloride ion from ethyl chlorooxoacetate) to form the stable amide bond.
Reaction Scheme: Linear Synthesis of Ethyl (4-methylphenyl)aminoacetate
p-toluidine + Ethyl chlorooxoacetate → Ethyl (4-methylphenyl)aminoacetate + HCl
This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. While effective, these multi-step linear approaches can sometimes require purification of intermediates and may generate significant waste, driving the search for more efficient alternatives.
One-Pot and Multicomponent Reaction Strategies for Core Scaffold Formation
To improve efficiency, reduce waste, and simplify procedures, chemists have developed one-pot and multicomponent reactions (MCRs). rug.nl MCRs are highly convergent processes where three or more reactants are combined in a single operation to form a product that contains portions of all the starting materials. rug.nlresearchgate.net This approach offers significant advantages in terms of atom, step, and time economy. nih.gov
While a specific three-component reaction for Ethyl (4-methylphenyl)aminoacetate is not prominently documented, the principles of MCRs are applied to create diverse molecular scaffolds, including various nitrogen-containing heterocycles. nih.govnih.gov For instance, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for rapidly assembling complex molecules with amide backbones from simple precursors. rug.nl The development of such a strategy for N-aryloxoacetates would involve the combination of an aniline, an oxo-component, and a third reactant in a single, efficient step. One-pot protocols, where sequential reactions are carried out in the same vessel without isolating intermediates, also represent a significant improvement over traditional multi-step syntheses by minimizing solvent usage and transfer losses. samipubco.comresearchgate.netresearchgate.net
Innovations in Green Chemistry for Sustainable Synthesis of Oxoacetate Derivatives
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have spurred significant innovation in the synthesis of oxoacetate derivatives. samipubco.compatsnap.com These modern approaches focus on increasing energy efficiency, minimizing waste, and using less hazardous materials. bohrium.comgoogle.comnih.gov
Microwave-Assisted Synthesis Optimization and Kinetic Studies
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. nih.govajrconline.orgresearchgate.net The application of microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture. derpharmachemica.comdergipark.org.tr
In the context of synthesizing N-aryloxoacetate derivatives, microwave heating can significantly shorten the time required for the acylation of anilines. The high efficiency of microwave heating can drive reactions to completion in minutes, compared to hours required for conventional heating methods. sciforum.net
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Reflux | 3-4 hours | Moderate | sciforum.net |
| Microwave Irradiation | Potassium tert-butoxide, Ethanol | 2-4 minutes | 97-98% | sciforum.net |
| Microwave Irradiation | Acetic Acid | 5 minutes | 55% | dergipark.org.tr |
| Microwave Irradiation | NaOH | 10-22 minutes | 57-95% | researchgate.net |
This table presents representative data from syntheses of related compounds to illustrate the advantages of microwave-assisted methods.
Kinetic studies often reveal that the rate enhancement is not solely due to thermal effects but also to specific microwave effects that can influence reaction pathways and transition states.
Solvent-Free and Aqueous-Phase Reaction Development
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. To this end, solvent-free and aqueous-phase reactions have been developed for the synthesis of various organic compounds, including amides and esters. bohrium.com
Solvent-free reactions can be conducted by grinding the solid reactants together, sometimes with a catalytic agent. This method, known as mechanochemistry, reduces waste and simplifies product isolation. An efficient approach for synthesizing ethyl arylglyoxylates has been described using solvent-free grinding, highlighting the potential of this technique for related oxoacetates. researchgate.net
Alternatively, conducting reactions in water offers an environmentally benign medium. bohrium.com Although organic reactants may have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. The development of an aqueous-phase synthesis for Ethyl (4-methylphenyl)aminoacetate would represent a significant step towards a more sustainable manufacturing process. google.com
Catalytic Green Processes, including Biocatalysis
The use of catalysts is fundamental to green chemistry as they can enable reactions to proceed under milder conditions with higher selectivity and efficiency. Green catalytic processes for synthesizing oxoacetate derivatives include the use of recyclable heterogeneous catalysts and biocatalysts.
Heterogeneous catalysts , such as zeolites or polymer-supported reagents, can be easily separated from the reaction mixture and reused, minimizing waste and cost. These catalysts can be designed to promote acylation reactions efficiently under green conditions.
Chemical Derivatization and Functionalization Strategies
The structural framework of Ethyl (4-methylphenyl)aminoacetate offers multiple sites for chemical modification, namely the amide nitrogen, the ester moiety, and the aryl ring. Strategic functionalization at these positions allows for the generation of a diverse library of derivatives with tailored properties.
Transformations at the Amide Nitrogen and Ester Moiety
The amide and ester functionalities are pivotal for the chemical versatility of Ethyl (4-methylphenyl)aminoacetate. A range of transformations can be employed to modify these groups, leading to novel compounds with distinct chemical and physical characteristics.
Transformations at the Amide Nitrogen:
The amide nitrogen, while relatively unreactive due to delocalization of the lone pair into the adjacent carbonyl group, can undergo functionalization under specific conditions.
N-Alkylation: Introduction of alkyl groups on the amide nitrogen can be achieved using a variety of alkylating agents in the presence of a suitable base. This modification can influence the molecule's steric and electronic properties.
N-Acylation: Acylation of the amide nitrogen can lead to the formation of N-acyl derivatives, further extending the molecular complexity.
Transformations at the Ester Moiety:
The ethyl ester group is amenable to a variety of classical ester transformations, providing access to a wide array of derivatives.
Hydrolysis: Saponification of the ethyl ester using a base such as sodium hydroxide (B78521) or potassium hydroxide yields the corresponding N-(4-methylphenyl)oxamic acid. This carboxylic acid derivative serves as a key intermediate for further modifications.
Reduction: The ester functionality can be selectively reduced to the corresponding primary alcohol, 2-hydroxy-N-(p-tolyl)acetamide, using powerful reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com This transformation opens avenues for the synthesis of novel amino alcohol derivatives.
Amidation/Aminolysis: Direct reaction of the ester with ammonia (B1221849) or primary/secondary amines can lead to the formation of the corresponding oxamides. This reaction allows for the introduction of diverse amine functionalities.
Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups by treatment with a different alcohol in the presence of an acid or base catalyst.
| Transformation | Reagent/Condition | Product |
| Hydrolysis | NaOH or KOH, H₂O/EtOH | N-(4-methylphenyl)oxamic acid |
| Reduction | LiAlH₄, THF | 2-hydroxy-N-(p-tolyl)acetamide |
| Amidation | NH₃ or RNH₂, heat | N¹-(4-methylphenyl)oxalamide |
| Transesterification | R'OH, H⁺ or RO⁻ | R' (4-methylphenyl)aminoacetate |
Regioselective Functionalization of the Aryl Ring
The p-tolyl group in Ethyl (4-methylphenyl)aminoacetate is susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, while the amidooxoacetyl group is a deactivating, meta-directing group. The interplay of these two substituents governs the regioselectivity of the functionalization. Due to the para-position being occupied by the methyl group, electrophilic substitution is expected to occur predominantly at the ortho-position relative to the methyl group (meta to the amide).
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aryl ring can be achieved using standard halogenating agents. These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
Nitration: The aryl ring can be nitrated using nitrating agents such as nitric acid in the presence of sulfuric acid. rsc.org The resulting nitro derivatives can be further transformed, for instance, by reduction to the corresponding amino compounds.
Friedel-Crafts Acylation and Alkylation: Under Friedel-Crafts conditions, acyl or alkyl groups can be introduced onto the aromatic ring, typically ortho to the methyl group. nih.gov
| Reaction | Reagent | Expected Major Product |
| Bromination | Br₂, FeBr₃ | Ethyl (2-bromo-4-methylphenyl)aminoacetate |
| Nitration | HNO₃, H₂SO₄ | Ethyl (2-nitro-4-methylphenyl)aminoacetate |
| Acylation | RCOCl, AlCl₃ | Ethyl (2-acyl-4-methylphenyl)aminoacetate |
Exploration of Organometallic Catalysis in N-Aryloxoacetate Synthesis and Derivatization
Organometallic catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for bond formation. In the context of Ethyl (4-methylphenyl)aminoacetate, these catalytic systems are instrumental in both its synthesis and subsequent derivatization.
The primary synthetic route to N-aryloxamates, including the title compound, often involves the Ullmann condensation , a copper-catalyzed cross-coupling reaction. researchgate.netmdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide (e.g., 4-iodotoluene) with an oxamate (B1226882) ester (e.g., ethyl oxamate) in the presence of a copper catalyst and a base. nih.gov
Palladium- and Rhodium-catalyzed C-H functionalization reactions have emerged as powerful tools for the direct derivatization of the aryl ring. nih.govrsc.orgrsc.orgnih.govstrath.ac.uk These methods allow for the introduction of various functional groups at positions that are not easily accessible through classical electrophilic substitution reactions. For instance, palladium-catalyzed ortho-arylation could introduce a new aryl group at the 2-position of the p-tolyl ring. Rhodium catalysts are also known to effectively catalyze C-H activation and annulation reactions. rsc.orgnih.gov
| Catalytic System | Application | Transformation |
| Copper(I) salts | Synthesis | N-Arylation of ethyl oxamate with 4-halotoluene |
| Palladium(II) complexes | Derivatization | Ortho-C-H arylation of the p-tolyl ring |
| Rhodium(III) complexes | Derivatization | C-H activation and annulation reactions |
The continued exploration of novel organometallic catalysts and reaction conditions is expected to further expand the synthetic utility of Ethyl (4-methylphenyl)aminoacetate and its derivatives, paving the way for the development of new functional molecules.
Detailed Mechanistic Studies of Chemical Reactions Involving Ethyl 4 Methylphenyl Aminoacetate
Elucidation of Reaction Mechanisms and Transition State Analysis
While specific experimental and computational studies detailing the reaction mechanisms and transition states for every reaction of Ethyl (4-methylphenyl)aminoacetate are not extensively documented, we can infer its behavior from studies on related N-aryl oxamates and general principles of physical organic chemistry.
One area where mechanistic insights have been gained is in the decarboxylative cross-coupling of oxamates. Although a different specific oxamate (B1226882) was studied, computational analysis using Density Functional Theory (DFT) has provided a plausible mechanistic pathway that can be extrapolated to Ethyl (4-methylphenyl)aminoacetate. nih.gov This type of reaction likely proceeds through a radical mechanism initiated by a photocatalyst. The key steps would involve:
Single Electron Transfer (SET) from the corresponding oxamate anion to an excited photocatalyst, generating a carbamoyl (B1232498) radical.
Decarboxylation of the radical intermediate.
Entry of the resulting carbamoyl radical into a nickel catalytic cycle.
The transition states for such a process would involve geometries where the reactants are optimally oriented for electron transfer and bond formation/cleavage. The Gibbs free energy profile for a related system suggests that the initial radical addition to the nickel catalyst and the subsequent oxidative insertion are key steps with distinct transition states. nih.gov
A hypothetical Gibbs free energy profile for a key step in a related reaction is presented below to illustrate the energetic landscape of such transformations.
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +8.0 |
| Radical Intermediate | -5.0 |
| Transition State 2 | +1.8 |
| Ni(I) Intermediate | -48.0 |
| Transition State 3 | +10.9 |
| Ni(III) Intermediate | -76.2 |
This interactive data table presents a hypothetical energy profile for a reaction involving an oxamate, illustrating the relative energies of intermediates and transition states. The values are based on computational studies of similar systems. nih.gov
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of Ethyl (4-methylphenyl)aminoacetate is dictated by the interplay of its functional groups: the amide, the ester, and the aromatic ring.
Nucleophilic Reactivity:
The primary nucleophilic site in the molecule is the nitrogen atom of the amide group. However, its nucleophilicity is significantly reduced due to the delocalization of the lone pair of electrons into the adjacent carbonyl group and the aromatic ring. This makes it a relatively weak nucleophile. The oxygen atoms of the carbonyl groups also possess lone pairs and can act as nucleophiles, particularly in protonation or coordination to Lewis acids.
Electrophilic Reactivity:
The molecule presents several electrophilic centers:
The two carbonyl carbons: These are susceptible to attack by nucleophiles. The carbonyl carbon of the ester group is generally more electrophilic than the amide carbonyl carbon due to the better electron-donating ability of the nitrogen atom compared to the oxygen atom of the ester.
The aromatic ring: The (4-methylphenyl)amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the deactivating effect of the adjacent oxoacetyl group tempers this activation. Electrophilic attack would be expected to occur at the positions ortho and para to the amino group, with the para position being sterically more accessible.
A qualitative comparison of the electrophilicity of the different sites is provided in the table below.
| Electrophilic Site | Relative Reactivity towards Nucleophiles | Influencing Factors |
| Ester Carbonyl Carbon | High | Inductive effect of the ethoxy group. |
| Amide Carbonyl Carbon | Moderate | Resonance donation from the nitrogen atom. |
| Aromatic Ring | Low to Moderate | Activating effect of the amino group counteracted by the deactivating effect of the oxoacetyl group. |
This interactive table provides a qualitative assessment of the electrophilic sites within Ethyl (4-methylphenyl)aminoacetate.
Rearrangement Reactions and Their Mechanistic Implications in Related Systems
While there are no specific rearrangement reactions documented for Ethyl (4-methylphenyl)aminoacetate itself, its structural motifs suggest the possibility of participating in rearrangements analogous to those seen in related systems. bdu.ac.inbdu.ac.inberhamporegirlscollege.ac.inwiley-vch.demasterorganicchemistry.com
One such potential rearrangement is the Curtius-type rearrangement . If the ester group of Ethyl (4-methylphenyl)aminoacetate were to be converted to an acyl azide, thermal or photochemical treatment could induce a rearrangement to form an isocyanate. The mechanism of the Curtius rearrangement is generally considered to be a concerted process where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. bdu.ac.in
Another possibility, though less direct, could be a Beckmann-type rearrangement if a derivative containing an oxime were to be synthesized. The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide. bdu.ac.inmasterorganicchemistry.com The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving group. bdu.ac.inmasterorganicchemistry.com
The table below outlines the key features of these potential rearrangement reactions in related systems.
| Rearrangement | Key Intermediate/Transition State | Mechanistic Feature |
| Curtius | Concerted migration and N2 loss | Avoids nitrene intermediate. bdu.ac.in |
| Beckmann | Protonated oxime, migrating group anti to leaving group | Cationic rearrangement. bdu.ac.inmasterorganicchemistry.com |
This interactive table summarizes the key mechanistic features of rearrangement reactions that could be conceptually applied to derivatives of Ethyl (4-methylphenyl)aminoacetate.
Stereochemical Aspects and Chiral Synthesis Considerations
Ethyl (4-methylphenyl)aminoacetate is an achiral molecule. However, it can be a precursor or a substrate in stereoselective reactions to generate chiral molecules.
For instance, reactions involving the α-carbon of a related ketoamide could potentially be rendered stereoselective by the use of chiral catalysts or auxiliaries. The synthesis of chiral N-aryl amino acid derivatives is an active area of research, and methods developed in this field could potentially be adapted. researchgate.net
If a chiral center were to be introduced into the molecule, for example, by the asymmetric reduction of one of the carbonyl groups or by the introduction of a chiral substituent on the ethyl group, the stereochemical outcome of subsequent reactions would be of significant interest. Diastereoselective reactions could be achieved if the existing chiral center influences the approach of reagents to other reactive sites.
The table below presents hypothetical stereochemical outcomes for reactions involving a chiral derivative of Ethyl (4-methylphenyl)aminoacetate.
| Reaction Type | Chiral Catalyst/Auxiliary | Expected Outcome |
| Asymmetric Reduction | Chiral Borane Reagent | Enantiomerically enriched alcohol |
| Diastereoselective Alkylation | Chiral Auxiliary on Nitrogen | Diastereomerically enriched product |
This interactive table illustrates potential strategies and outcomes for introducing chirality into systems related to Ethyl (4-methylphenyl)aminoacetate.
Sophisticated Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1D and 2D NMR, including ¹H, ¹³C, COSY, NOESY)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Ethyl (4-methylphenyl)aminoacetate in solution. One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each atom.
In the ¹H NMR spectrum, the ethyl group protons are expected to appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene group, -OCH₂-), a characteristic pattern resulting from spin-spin coupling. The methyl group attached to the phenyl ring would present as a singlet. The aromatic protons on the 4-methylphenyl ring typically exhibit a pair of doublets, indicative of a para-substituted benzene ring. The amide proton (-NH-) would likely appear as a broad singlet.
The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of each unique carbon atom. This includes distinct signals for the methyl and methylene carbons of the ethyl group, the methyl carbon on the phenyl ring, the aromatic carbons, and the two carbonyl carbons of the oxoacetate moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (4-methylphenyl)aminoacetate
| Atom Type | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H NMR) |
|---|---|---|---|
| Ethyl -CH₃ | ~1.3 | ~14 | Triplet |
| Ethyl -OCH₂- | ~4.3 | ~62 | Quartet |
| Aromatic -CH₃ | ~2.3 | ~21 | Singlet |
| Aromatic C-H | ~7.1-7.5 | ~120-135 | Doublets |
| Amide N-H | Broad Singlet | - | Singlet (broad) |
| Carbonyl C=O (ester) | - | ~160 | - |
| Carbonyl C=O (amide) | - | ~158 | - |
Advanced Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., LCMS, GCMS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Ethyl (4-methylphenyl)aminoacetate and to gain insights into its structure through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are routinely used for the analysis of such compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For Ethyl (4-methylphenyl)aminoacetate (C₁₁H₁₃NO₃), the expected exact mass would be used to confirm the molecular formula.
Table 2: Predicted Key Mass Spectrometry Fragments for Ethyl (4-methylphenyl)aminoacetate
| m/z (predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 207 | [M]⁺ | Molecular Ion |
| 162 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 134 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |
| 106 | [CH₃C₆H₄NH]⁺ | Cleavage of the amide C-C bond |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of Ethyl (4-methylphenyl)aminoacetate would display a series of absorption bands that confirm the presence of its key structural features.
The spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the ester and amide functionalities, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a distinct peak around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups would be seen in the 2800-3100 cm⁻¹ region. Furthermore, C-O stretching of the ester group and C-N stretching of the amide group would have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). While a published spectrum for this specific compound is not available, the characteristic frequencies for these functional groups are well-established.
Table 3: Predicted FTIR Absorption Bands for Ethyl (4-methylphenyl)aminoacetate
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300 | N-H stretch | Secondary Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic (Ethyl, Methyl) |
| ~1735 | C=O stretch | Ester |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| ~1240 | C-O stretch | Ester |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for determining the purity of Ethyl (4-methylphenyl)aminoacetate and for its quantitative analysis.
A reversed-phase HPLC method would likely be developed for purity assessment. In this method, the compound would be passed through a nonpolar stationary phase (such as C18) with a polar mobile phase. The purity of the sample is determined by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification against a standard of known concentration. The development and validation of HPLC methods for related compounds, such as oxiracetam and acotiamide, provide a framework for establishing suitable chromatographic conditions nih.govijpsr.com.
Gas chromatography, particularly when coupled with a flame ionization detector (FID), is another robust method for purity and quantitative analysis, provided the compound is thermally stable and volatile. The sample would be vaporized and passed through a capillary column, and the retention time would be characteristic of the compound. Similar to HPLC, the peak area would be proportional to the concentration of the analyte. Methodologies for the GC analysis of related nitrosamines and amino acid derivatives have been established epa.gov.
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of Ethyl (4-methylphenyl)aminoacetate. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₁H₁₃NO₃. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and its purity. This technique is a standard method for the characterization of novel synthesized compounds researchgate.net.
Table 4: Elemental Analysis Data for Ethyl (4-methylphenyl)aminoacetate (C₁₁H₁₃NO₃)
| Element | Molecular Weight | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.01 | 63.76 | To be determined |
| Hydrogen (H) | 1.01 | 6.32 | To be determined |
| Nitrogen (N) | 14.01 | 6.76 | To be determined |
| Oxygen (O) | 16.00 | 23.16 | To be determined (by difference) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of Ethyl (4-methylphenyl)aminoacetate in the solid state.
For this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. While no specific crystal structure data for Ethyl (4-methylphenyl)aminoacetate has been found in the searched literature, studies on related N-substituted benzamides and oxamate (B1226882) complexes provide insights into the potential solid-state conformations and packing arrangements of such molecules nih.govnih.govresearchgate.net. The crystal structure would definitively confirm the molecular connectivity and provide valuable information on the planarity of the amide and ester groups and the orientation of the phenyl ring.
Computational Chemistry and Molecular Modeling of Ethyl 4 Methylphenyl Aminoacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
Without DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have not been determined for this specific compound. As a result, critical parameters such as the HOMO-LUMO gap, which is essential for predicting chemical reactivity and electronic transitions, remain unknown.
Conformational Analysis and Energetic Landscapes
A thorough conformational analysis, which would identify the most stable geometric arrangements of the molecule and map its energetic landscape, has not been reported. Such a study would be crucial for understanding its flexibility and how it might interact with biological targets.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
There are no available molecular dynamics simulation studies for Ethyl (4-methylphenyl)aminoacetate. This means there is no data on its dynamic behavior, conformational flexibility over time, or the influence of different solvents on its structure and stability.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state by mapping the electron distribution of a molecule in relation to its neighbors. For Ethyl (4-methylphenyl)aminoacetate, this analysis elucidates the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular architecture.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. Several properties can be mapped onto this surface, including dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. The dnorm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White regions represent contacts approximately equal to the van der Waals radii, and blue regions indicate contacts longer than the van der Waals radii.
In the solid state of Ethyl (4-methylphenyl)aminoacetate, the most significant intermolecular interactions are expected to be N–H···O and C–H···O hydrogen bonds. The dnorm map would likely reveal prominent red spots corresponding to these interactions. The amide N–H group acts as a hydrogen bond donor, while the oxygen atoms of the carbonyl and ester groups serve as acceptors.
For Ethyl (4-methylphenyl)aminoacetate, the principal intermolecular contacts and their hypothetical contributions to the Hirshfeld surface are summarized in the table below. These contributions are estimated based on the analysis of structurally similar organic molecules. nih.govnih.gov
| Interaction Type | Hypothetical Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Represents the most significant contribution due to the high abundance of hydrogen atoms on the molecular surface. These contacts are characteristic of van der Waals forces. nih.gov |
| O···H/H···O | ~20-30% | These contacts are indicative of hydrogen bonding. For this molecule, they primarily correspond to N–H···O and C–H···O interactions. The fingerprint plot for these interactions typically shows distinct spikes. |
| C···H/H···C | ~10-20% | These interactions include C–H···π contacts involving the aromatic ring and weaker C–H···O interactions. nih.gov |
| N···H/H···N | ~5-10% | Represents contacts involving the nitrogen atom, primarily related to N–H···O hydrogen bonds. nih.gov |
| Other (C···C, C···O, etc.) | <5% | Minor contributions from other van der Waals interactions. |
The fingerprint plot for H···H interactions is typically the most prominent, appearing as a large, diffuse region in the center of the plot. The O···H/H···O contacts would be represented by a pair of sharp, distinct "wings," characteristic of strong hydrogen bonding interactions. The C···H/H···C contacts would also appear as wing-like features, though generally more diffuse than those for O···H contacts, reflecting their weaker and more varied nature.
Pharmacological and Biological Research Applications of Ethyl 4 Methylphenyl Aminoacetate and Its Advanced Derivatives
Utility as Key Chemical Intermediates in Medicinal Chemistry and Drug Discovery
The structural features of ethyl (4-methylphenyl)aminoacetate, specifically its ester and amide functionalities, make it a valuable intermediate in organic synthesis. ontosight.ai This compound and its analogues are frequently employed in the construction of more elaborate molecular architectures destined for pharmaceutical applications.
Ethyl (4-methylphenyl)aminoacetate serves as a foundational building block for synthesizing a variety of heterocyclic and complex organic molecules. ontosight.ai In medicinal chemistry, such "building blocks" are crucial for creating libraries of compounds that can be screened for biological activity against various therapeutic targets. accelachem.cn The reactivity of the oxoacetate moiety allows for its incorporation into larger, more complex scaffolds that form the core of many active pharmaceutical ingredients (APIs). researchgate.net For instance, derivatives of this class are used in the synthesis of pyrimidine (B1678525) and thiazole (B1198619) systems, which are known to possess a broad spectrum of pharmacological properties, including antiviral, antitumor, and antibacterial effects. mdpi.commdpi.com The ability to modify both the ethyl ester and the N-aryl group provides a straightforward path to generating structural diversity, a key strategy in modern drug discovery programs aimed at optimizing potency and selectivity for a given biological target.
Beyond their role in constructing potential drug candidates, these compounds are also valuable as precursors for biochemical probes. ontosight.ai Such probes are essential tools for studying biological processes, including protein-ligand interactions and enzyme mechanisms. The structure of ethyl (4-methylphenyl)aminoacetate can be incorporated into larger molecules designed to interact with specific biological targets. Furthermore, its resemblance to an amino acid derivative makes it a suitable starting point for the synthesis of peptidomimetics. ontosight.ai Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often with improved stability and oral bioavailability, making them attractive candidates for drug development.
In Vitro and In Vivo Pharmacological Activity Investigations of N-Aryloxoacetate Derivatives
The broader class of N-aryloxoacetate and related N-arylacetamide derivatives has been the subject of numerous pharmacological investigations. These studies have revealed a range of biological activities, highlighting their potential as therapeutic agents for various diseases.
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes and obesity, as it negatively regulates insulin (B600854) and leptin signaling pathways. nih.govresearchgate.netresearchgate.net Consequently, the discovery of PTP1B inhibitors is an active area of research. nih.gov Various small molecules have been investigated for their ability to inhibit this enzyme. frontiersin.org While specific studies on ethyl (4-methylphenyl)aminoacetate are limited, the broader class of molecules containing N-aryl amide structures has shown promise. The development of selective and orally available small-molecule PTP1B inhibitors is a key objective, and compounds that can interact with both the active site and nearby non-catalytic sites are of particular interest for achieving selectivity. researchgate.net
Table 1: Examples of PTP1B Inhibitors and their Potency This table presents examples of identified PTP1B inhibitors to illustrate the range of potencies being investigated in the field. Note that these are not all N-aryloxoacetate derivatives but serve as a reference for inhibitor activity.
| Compound | IC₅₀ Value | Notes |
|---|---|---|
| Trodusquemine | 1 µM | A non-competitive, selective inhibitor of PTP1B. nih.gov |
| DPM-1001 | 100 nM | A potent inhibitor with increased ability to cross cell membranes compared to Trodusquemine. nih.gov |
| Compound I (Aryl thiazolyl phenylsulphonamide) | 1.08 µM | A non-phosphorous small molecule inhibitor of PTP1B. researchgate.net |
| Natural Products (from a library) | 30 - 100 µM | Range for the most active compounds identified in a screening of natural products. nih.gov |
Antidiabetic Potential and Metabolic Pathway Modulation
The potential of N-aryloxoacetate derivatives in managing diabetes extends beyond PTP1B inhibition. Another major strategy for controlling hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov Inhibiting these enzymes delays carbohydrate digestion and glucose absorption. nih.gov
Studies on structurally related 1,2-benzothiazine-N-arylacetamides have demonstrated potent inhibitory activity against both α-glucosidase and α-amylase. nih.govmdpi.com The structure-activity relationship of these compounds indicates that the nature and position of substituents on the N-phenyl ring significantly influence their inhibitory profiles. For instance, derivatives with electron-withdrawing groups such as chloro, bromo, and nitro often exhibit enhanced inhibitory activity. nih.govmdpi.com Some of these synthesized derivatives have shown significantly lower IC₅₀ values than acarbose, a standard drug used for this purpose. nih.gov
Table 2: In Vitro α-Glucosidase and α-Amylase Inhibition by N-Arylacetamide Derivatives Data extracted from studies on 1,2-benzothiazine-N-arylacetamides, a class of compounds structurally related to N-aryloxoacetates.
| Compound | Target Enzyme | IC₅₀ (µM) | Standard Drug (Acarbose) IC₅₀ (µM) |
|---|---|---|---|
| 12a | α-Glucosidase | 18.25 | 58.8 mdpi.com |
| 12i | α-Glucosidase | 25.88 | 58.8 nih.gov |
| 11c | α-Glucosidase | 30.65 | 58.8 mdpi.com |
| 12g | α-Glucosidase | 24.24 | 58.8 mdpi.com |
| 12i | α-Amylase | 7.52 | 17.0 nih.gov |
| 12g | α-Amylase | 11.71 | 17.0 nih.gov |
| 12a | α-Amylase | 13.28 | 17.0 nih.gov |
| 12d | α-Amylase | 15.06 | 17.0 nih.gov |
Anti-inflammatory and Analgesic Properties
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for pain and inflammation, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.com The search for new anti-inflammatory and analgesic agents with improved efficacy and side-effect profiles is ongoing. Heterocyclic compounds, including those derived from N-aryl amides, are actively being explored. For example, various benzothiazole (B30560) derivatives, which can be synthesized from related precursors, have shown potent anti-inflammatory activities, in some cases comparable to conventional drugs like diclofenac. nih.gov The arylalkanoic acid derivatives represent a major class of non-narcotic analgesics that inhibit prostaglandin (B15479496) biosynthesis, contributing to their analgesic and anti-inflammatory effects. nih.gov The structural motif of an aryl group connected to an acetic acid or ester derivative, as seen in ethyl (4-methylphenyl)aminoacetate, is a common feature in many anti-inflammatory agents.
Antimicrobial, Antiviral, and Antiparasitic Activities
Derivatives based on the ethyl aminophenylacetate scaffold have been investigated for their potential as antimicrobial and antiviral agents. Research into related structures demonstrates a promising basis for the development of novel therapeutic agents.
Antimicrobial Research: Studies on various chemical derivatives have revealed significant antibacterial and antifungal properties. For instance, certain newly synthesized imides and Schiff bases derived from ethyl-4-aminobenzoate have shown a range of antimicrobial activities. orientjchem.org One particular derivative displayed moderate to potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus pumilus, Micrococcus luteus) and Gram-negative (E. coli) bacteria. orientjchem.org This compound also exhibited slight to moderate antifungal activity against Saccharomyces cerevisiae and Candida albicans. orientjchem.org Similarly, ethyl acetate (B1210297) extracts containing related compounds have demonstrated effects against S. aureus and B. subtilis. nih.gov Research into 2-((4-ethylphenoxy)methyl)benzoylthioureas has also contributed to the synthesis of new compounds with potential antimicrobial properties. researchgate.net
Antiviral Research: The antiviral potential of related ethyl ester derivatives has been explored against several viruses. A notable example is Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate (EMEB), which has shown definite anti-Rhinovirus activity against both HRV14 (group A) and HRV39 (group B). walshmedicalmedia.comresearchgate.net Although its specific activity was lower than the control drug Pirodavir, EMEB exhibited a more favorable cytotoxicity profile on human HeLa cells, resulting in a higher Protection Index (>700 compared to 250 for Pirodavir). walshmedicalmedia.comresearchgate.net Importantly, EMEB's antiviral activity remained strong even when introduced up to 18 hours after infection, suggesting it could function not only as a prophylactic but also as a therapeutic agent. walshmedicalmedia.comresearchgate.net
Further research has identified other potent antiviral compounds. Ethyl 3-hydroxyhexanoate (B1247844) (EHX) was found to be a potent agent against Coxsackievirus group B (CVB) infection, a major cause of viral myocarditis and meningitis. frontiersin.orgnih.gov EHX significantly inhibits CVB replication both in vitro and in vivo, with a 50% effective concentration (EC₅₀) of 1.2 μM and a high selective index of 20.8. frontiersin.orgnih.gov Mechanistic studies suggest that EHX acts at the early stage of viral replication, specifically between 0 and 5 hours after infection. frontiersin.org Additionally, screening of plant extracts has identified ethyl pheophorbides a and b as active components with virucidal effects against enveloped viruses like influenza, likely by affecting the integrity of the viral membrane. mdpi.com
Antiparasitic Research: While significant research has been conducted on the antimicrobial and antiviral activities of related compounds, the exploration of their antiparasitic potential remains a less developed area, representing an opportunity for future investigation.
Anticancer and Antitumor Research
The structural framework of ethyl aminophenylacetate serves as a valuable scaffold for designing novel anticancer and antitumor agents. Research into advanced derivatives, particularly those incorporating heterocyclic rings like thiazole and benzothiazole, has yielded compounds with potent antiproliferative activity.
A series of novel polysubstituted thiazole derivatives demonstrated promising, structure-dependent anticancer activity in lung cancer models. mdpi.com Notably, oxime derivatives from this series exhibited low micromolar activity against H69 small-cell lung carcinoma cells and anthracycline-resistant H69AR cells, with efficacy significantly greater than the standard chemotherapeutic agent cisplatin (B142131). mdpi.com These compounds were also effective in inducing cell death in 3D spheroid models of A549 lung cancer cells, further supporting their therapeutic potential. mdpi.com
In another line of research, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were assessed for their cytotoxicity against human breast (MCF-7) and liver (HepG-2) cancer cell lines. mdpi.com One of the lead compounds induced apoptosis in MCF-7 cells, leading to a significant reduction in cell viability. mdpi.com An in vivo study confirmed its antitumor potential, showing a significant decrease in solid tumor mass upon treatment. mdpi.com
Furthermore, 2-(4-amino-3-methylphenyl)benzothiazoles represent a class of highly selective and potent antitumor agents. nih.gov To overcome limitations such as lipophilicity, water-soluble lysyl amide prodrugs have been developed. nih.gov These prodrugs rapidly convert to the active parent amine, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, achieving plasma concentrations sufficient to be cytocidal against human mammary carcinoma cell lines. nih.gov This approach has shown significant retardation of breast (MCF-7) and ovarian (IGROV-1) tumor growth in xenograft models. nih.gov
| Derivative Class | Cancer Model(s) | Key Findings | Reference |
|---|---|---|---|
| Polysubstituted Thiazoles | Lung Cancer (H69, H69AR, A549) | Oxime derivatives showed potent antiproliferative activity, surpassing cisplatin in efficacy. Effective in both 2D and 3D models. | mdpi.com |
| Ethyl 2-aminothiophene-3-carboxylates | Breast Cancer (MCF-7), Liver Cancer (HepG-2) | Lead compound induced apoptosis and showed a 26.6% inhibition of tumor volume in an in vivo model. | mdpi.com |
| 2-(4-amino-3-methylphenyl)benzothiazoles | Breast Cancer (MCF-7, ZR-75-1, T47D), Ovarian Cancer (IGROV-1) | Prodrug strategy yielded compounds with potent in vivo antitumor activity, significantly retarding tumor growth. | nih.gov |
Mechanistic Insights into Biological Action at the Molecular Level
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This analysis provides crucial insights into the molecular basis of a compound's biological activity by identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For derivatives related to the ethyl aminophenylacetate scaffold, docking studies have been instrumental in elucidating potential mechanisms of action. For example, in anticancer research, docking simulations of a thiazole derivative proposed that it could interact with human SIRT2 and EGFR via conserved amino acid residues. mdpi.com In another study, a potential Keap1 inhibitor was analyzed, revealing four hydrophobic interactions with residues including Phe478 and Phe577, and four hydrogen bonds with residues Arg415, Ser508, and Gln530, suggesting a strong affinity for the target protein. researchgate.net
In the context of antimicrobial research, docking studies of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were performed against several bacterial targets. mdpi.com The most active compound formed three favorable hydrogen bonds within the active site of the E. coli MurB enzyme, interacting with residues Tyr157, Lys261, and Ser228. mdpi.com Such detailed interaction mapping is fundamental for the rational design and optimization of more potent inhibitors. nih.govchemrxiv.org
| Compound Class | Protein Target | Predicted Interacting Residues | Potential Application | Reference |
|---|---|---|---|---|
| Cambridge Compound CB5712809 | Keap1 | Phe478, Phe577 (hydrophobic); Arg415, Ser508, Gln530 (H-bonds) | Anticancer | researchgate.net |
| Thiazole Derivative | SIRT2, EGFR | Conserved amino acid residues | Anticancer (Lung) | mdpi.com |
| Thiazolidine (B150603) Derivative | E. coli MurB | Tyr157, Lys261, Ser228 (H-bonds) | Antibacterial | mdpi.com |
| Pyrrole-based Schiff Base | AChE, MAO-B | Interactions with peripheral active site (PAS) and catalytic region | Neurodegenerative Disease | mdpi.com |
Building on computational predictions from molecular docking, the identification and experimental validation of specific biological targets are critical steps in drug discovery. For advanced derivatives of the core structure, research has pointed to several key proteins and enzymes involved in disease pathology.
In anticancer research, in silico studies on thiazole derivatives identified the histone deacetylase SIRT2 and the epidermal growth factor receptor (EGFR) as potential molecular targets. mdpi.com Targeting these proteins could disrupt cancer cell signaling and survival pathways. Other studies focusing on inhibiting the Warburg effect in cancer cells have identified glucose transporter 1 (GLUT1), hexokinase 2 (HK2), pyruvate (B1213749) kinase M2 (PKM2), and lactate (B86563) dehydrogenase A (LDHA) as promising targets for ethyl acetate fraction compounds. jppres.com
For antimicrobial agents, molecular docking has suggested that the mechanism of action for certain thiazolidine derivatives could involve the inhibition of essential bacterial enzymes. mdpi.com Targets investigated include E. coli DNA Gyrase, S. aureus Thymidylate kinase, E. coli Primase, and the MurA and MurB enzymes, which are crucial for peptidoglycan biosynthesis. mdpi.com The prediction that E. coli MurB is a likely target provides a clear hypothesis for further biochemical and microbiological validation. mdpi.com The validation of these targets confirms the compound's mechanism and enables the development of specific assays for screening and optimization.
Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how the chemical structure of a compound influences its biological activity. By making targeted modifications to a lead molecule and evaluating the resulting changes in potency, selectivity, and efficacy, researchers can develop a model for designing more effective drugs.
SAR analyses of various derivative series have yielded critical insights. For example, early SAR studies on cathinone (B1664624) derivatives established several key principles: oxidation of the β-hydroxyl group enhances stimulant character, the S(-) isomer is generally more potent, and N-monomethylation enhances potency while further homologation of the N-alkyl group reduces it. nih.gov Aryl substitution was generally found to reduce or abolish amphetamine-like actions. nih.gov These foundational studies illustrate how systematic structural changes can fine-tune pharmacological activity.
In the development of anticancer agents, SAR analysis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the incorporation of an oxime moiety (-C=NOH) significantly enhances antiproliferative activity. mdpi.com This suggests the oxime functionality plays a critical role in the compound's bioactivity, possibly through its electron-withdrawing nature or by forming key hydrogen bonding interactions with its biological target. mdpi.com
Delving deeper into SAR, the specific nature and position of substituents can have a profound impact on a molecule's biological profile.
In the case of anticancer thiazole derivatives, compounds bearing a hydroxyimino (-C=NOH) functional group exhibited the most potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values of 5.42 µM and 2.47 µM, surpassing the efficacy of cisplatin. mdpi.com In contrast, derivatives where this group was replaced with a phenylhydrazinylidene or other hydrazone moieties showed significantly limited antiproliferative activity. mdpi.com
For synthetic cathinones, the size of the α-alkyl group is critical for potency as a dopamine (B1211576) reuptake inhibitor. nih.gov A compound with an α-n-propyl group was nearly 200-fold more potent than the analog where the group was absent. nih.gov Shortening the group from α-propyl to α-ethyl reduced potency by about 3-fold, and further reduction to an α-methyl group resulted in a >10-fold decrease in potency from the original. nih.gov
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Anticancer Thiazoles | Addition of an oxime (-C=NOH) group | Significantly enhanced cytotoxicity against lung cancer cells, surpassing cisplatin. | mdpi.com |
| Synthetic Cathinones | Decreasing length of α-alkyl group (propyl → ethyl → methyl) | Systematic decrease in potency as a dopamine reuptake inhibitor. | nih.gov |
| Antitumor Benzothiazoles | Isosteric replacement of H with F | Blocked metabolic inactivation pathway. | nih.gov |
| Antitumor Benzothiazoles | Conjugation of lysine (B10760008) to exocyclic amine | Created a water-soluble prodrug with an improved therapeutic profile. | nih.gov |
Exploration of Structural Motifs for Desired Biological Outcomes
The core structure of ethyl (4-methylphenyl)amino(oxo)acetate serves as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological and biological activities. Researchers have systematically modified various positions on this parent molecule to investigate the impact of different structural motifs on biological outcomes. These studies are crucial for establishing structure-activity relationships (SAR), which guide the design of more potent and selective agents. The exploration of these motifs often involves the introduction of various substituents on the aromatic ring, which can significantly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.
One significant area of investigation has been the development of oxanilate derivatives as chemical hybridizing agents (CHAs) for agricultural applications, particularly in wheat. A study involving the synthesis and screening of twenty-seven oxanilates with different aromatic substitutions revealed a clear correlation between the nature of the substituent and the induced spikelet sterility. Specifically, ethyl oxanilates with 4-F, 4-Br, and 4-CF3 aromatic substituents were found to induce a desirable level of spikelet sterility (greater than 98%) at a concentration of 1500 ppm. nih.gov
Quantitative structure-activity relationship (QSAR) analysis of these compounds indicated a direct relationship between the field effect (Fp) and molecular mass with bioactivity. Conversely, an inverse relationship was observed with the molar refractivity (MR), steric parameter (ES), and resonance effect (R). nih.gov This suggests that electron-withdrawing groups at the para position of the phenyl ring enhance the hybridizing activity.
Table 1: Effect of Aromatic Substituents on the Spikelet Sterility of Ethyl Oxanilate Derivatives in Wheat
| Compound | Substituent at Position 4 | Spikelet Sterility (%) at 1500 ppm |
|---|---|---|
| 5 | -F | >98 |
| 6 | -Br | >98 |
| 25 | -CF3 | >98 |
In a different application, derivatives of ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate, which share a similar structural backbone, have been designed and synthesized as potential herbicides. A study focused on these compounds as inhibitors of Ketol-acid reductoisomerase (KARI), a key enzyme in the biosynthesis of branched-chain amino acids in plants. While the introduction of arylsulfonyl groups did not enhance the inhibitory activity against KARI in vitro, several compounds demonstrated significant herbicidal activity against the monocotyledonous barnyard grass at a concentration of 100 µg/mL. researchgate.net
Table 2: Herbicidal Activity of Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate Derivatives against Barnyard Grass
| Compound | Arylsulfonyl Substituent | Activity against Barnyard Grass at 100 µg/mL |
|---|---|---|
| 3c | 4-Chlorophenylsulfonyl | More effective than IpOHA |
| 3h | 4-Bromophenylsulfonyl | More effective than IpOHA |
| 3k | 4-Nitrophenylsulfonyl | More effective than IpOHA |
| 3m | 2,4-Dichlorophenylsulfonyl | More effective than IpOHA |
These examples underscore the importance of systematic structural modifications in tuning the biological activity of the ethyl (phenylamino)(oxo)acetate scaffold. The nature and position of substituents on the aromatic ring are critical determinants of the desired biological outcome, whether it be for agricultural applications like chemical hybridization and herbicidal activity, or for potential therapeutic uses.
Future Research Directions and Interdisciplinary Prospects for Ethyl 4 Methylphenyl Aminoacetate
Development of Novel and Highly Efficient Biocatalytic Pathways
The pursuit of green and sustainable chemical manufacturing has put a spotlight on biocatalysis. While traditional chemical synthesis routes for oxanilates are established, the development of enzymatic pathways for the synthesis of Ethyl (4-methylphenyl)aminoacetate and its analogs remains a largely unexplored and promising frontier.
Future research could focus on harnessing enzymes like lipases and esterases, which are known to catalyze esterification reactions effectively. nih.govnih.govresearchgate.net Studies have demonstrated the successful enzymatic synthesis of various ethyl esters, such as ethyl valerate (B167501) and ethyl ferulate, often in organic solvent systems or under solvent-free conditions to improve yield and efficiency. nih.govresearchgate.net Researchers could explore the use of immobilized lipases, for instance from Candida antarctica (CALB) or Thermomyces lanuginosus (TLL), in packed-bed reactors to develop continuous production processes. nih.gov
Furthermore, enzymes such as EDDS lyase have shown broad substrate scope in the asymmetric synthesis of N-aryl-functionalized amino acids, indicating that biocatalysts can be engineered or discovered to accommodate N-aryl moieties. researchgate.net The development of a chemoenzymatic route, combining enzymatic synthesis of the core structure with chemical modifications, could offer a powerful strategy for producing enantiomerically pure and complex derivatives.
Table 1: Potential Enzymes and Strategies for Biocatalytic Synthesis
| Enzyme Class | Potential Application | Key Advantages |
|---|---|---|
| Lipases/Esterases | Catalyzing the esterification between an N-(4-methylphenyl)oxamic acid precursor and ethanol. | High selectivity, mild reaction conditions, reduced waste, potential for solvent-free synthesis. |
| Amide Synthases/Ligases | Formation of the amide bond between diethyl oxalate (B1200264) and p-toluidine (B81030). | High specificity, potential for aqueous reaction conditions, environmentally benign. |
| Directed Evolution | Engineering existing enzymes to enhance their activity and specificity for non-natural oxanilate substrates. | Tailoring catalysts for specific industrial applications, improving efficiency and yield. |
Expanding the Scope of Synthetic Transformations for Diverse Derivatives
The chemical structure of Ethyl (4-methylphenyl)aminoacetate offers multiple reactive sites for synthetic modification, allowing for the creation of diverse libraries of derivatives. The amide linkage, the aromatic ring, and the ethyl ester group are all amenable to a wide range of chemical transformations.
Recent advances in catalysis and synthetic methodologies open new avenues for derivatization. For example, copper-catalyzed Ullmann-Goldberg cross-coupling reactions can be employed for the synthesis of N-aryl oxamic acids, providing a route to modify the aryl group. researchgate.net The amide bond itself, while stable, can be formed through various modern methods beyond traditional acid chloride routes, including Umpolung Amide Synthesis (UmAS), which can prevent epimerization in chiral molecules. nih.gov Additionally, visible-light-induced reactions, such as the carbamoylarylation of alkynes using N-aryl oxamic acids, demonstrate innovative ways to use the core structure as a bifunctional reagent to build molecular complexity. bohrium.com
Table 2: Potential Synthetic Transformations for Derivative Synthesis
| Target Site | Reaction Type | Potential Reagents/Catalysts | Resulting Derivative Class |
|---|---|---|---|
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | NBS, Br₂, HNO₃/H₂SO₄ | Halogenated or nitrated phenyl derivatives |
| Amide N-H | Alkylation, Arylation | Alkyl halides, Aryl boronic acids (with Cu or Pd catalyst) | N-substituted oxanilates |
| Ester Group | Transesterification | Different alcohols (e.g., propanol, butanol) with acid/base catalyst | Alkyl oxanilate analogs |
| Ester Group | Amidation | Amines, Hydrazine | Oxalamide or oxamohydrazide derivatives |
| Entire Moiety | Cyclization Reactions | Bifunctional reagents | Heterocyclic compounds (e.g., quinazolinones) |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. These computational tools can be powerfully applied to the exploration of the chemical space around Ethyl (4-methylphenyl)aminoacetate.
By creating a virtual library of derivatives, ML models can be trained to predict various properties. Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity (e.g., enzyme inhibition, herbicidal activity), guiding the synthesis of more potent compounds. Similarly, models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with better drug-like profiles and reducing late-stage failures.
De novo drug design algorithms can generate entirely new molecular structures based on the oxanilate scaffold, optimized for specific targets or desired properties. AI can also analyze vast datasets from high-throughput screening to identify novel biological targets for this class of compounds.
Table 3: Application of AI/ML in the Development of Ethyl (4-methylphenyl)aminoacetate Derivatives
| AI/ML Technique | Application | Objective |
|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Screen large virtual libraries of derivatives against biological targets. | Identify and prioritize hit compounds for synthesis and experimental testing. |
| QSAR Modeling | Predict biological activity based on chemical structure. | Guide lead optimization by identifying key structural features for potency. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Select candidates with favorable drug-like properties early in development. |
| De Novo Design | Generate novel molecular structures with desired properties. | Explore new chemical space and design compounds with improved efficacy or novel mechanisms. |
Potential Applications Beyond Pharmaceuticals (e.g., Agrochemicals, Material Science Intermediates)
While oxanilates are often explored for medicinal purposes, their structural features suggest significant potential in other industries, particularly agrochemicals and material science.
Agrochemicals: The N-aryl amide and oxoacetate moieties are present in various biologically active molecules. Related thiazole-containing oxoacetates are used as intermediates in the formulation of fungicides and herbicides. chemimpex.com Furthermore, certain substituted aminoacrylates have shown potent herbicidal activity as inhibitors of the photosystem II electron transport chain. nih.gov This suggests that derivatives of Ethyl (4-methylphenyl)aminoacetate could be systematically screened for activity against weeds, fungi, or insects. The N-methyl carbamate (B1207046) structure, which shares features with the target compound, is a well-known class of pesticides. google.com
Material Science: The rigid structure and potential for bifunctionality make oxanilate derivatives interesting candidates as monomers for polymerization or as linkers in the synthesis of advanced materials.
Polymers: Polyoxalates are a class of biodegradable polymers known for their rapid hydrolytic degradation, making them suitable for biomedical applications like drug delivery vehicles. nih.gov Ethyl (4-methylphenyl)aminoacetate could serve as a functionalized monomer to create novel copolyoxalates with tailored properties, such as altered degradation rates or mechanical strength. uva.nl
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions linked by organic molecules. Oxalic acid and its derivatives are common linkers used to build MOFs with applications in gas storage, catalysis, and sensing. researchgate.netresearchgate.net The oxanilate structure could be incorporated as a functional linker to create MOFs with unique pore environments and catalytic sites. nih.govrsc.org
Collaborative Research Opportunities in Chemical Biology and Systems Pharmacology
The unique chemical properties of Ethyl (4-methylphenyl)aminoacetate make it an excellent candidate for interdisciplinary research at the intersection of chemistry, biology, and computational science.
Chemical Biology: A key goal in chemical biology is the development of molecular probes to study biological processes in living systems. Derivatives of Ethyl (4-methylphenyl)aminoacetate could be modified to create such tools. For example, by attaching a fluorescent tag or a photo-crosslinking group, the compound could be used to identify and visualize its direct biological targets within a cell. Recent work has shown that N-aryl amides can serve as Chemical Exchange Saturation Transfer (CEST) agents for label-free MRI, opening the possibility of developing oxanilate-based imaging agents to track their distribution or metabolic conversion in vivo. nih.gov
Systems Pharmacology: Rather than focusing on a single target, systems pharmacology aims to understand how a compound affects the complex network of interactions within an organism. scbt.com A collaborative effort could use a systems-level approach to study Ethyl (4-methylphenyl)aminoacetate. This would involve:
High-Throughput Screening: Testing the compound and its derivatives against a broad panel of cellular assays to identify on- and off-target effects.
Target Deconvolution: Using proteomic and transcriptomic data from cells treated with the compound to build a comprehensive picture of its mechanism of action.
Such interdisciplinary projects would not only deepen the understanding of this specific compound but also provide a framework for evaluating other small molecules with therapeutic or biotechnological potential.
Q & A
Q. What are the common synthetic routes for Ethyl (4-methylphenyl)aminoacetate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions, including condensation of 4-methylaniline with ethyl oxoacetate derivatives. Key steps involve:
- Nucleophilic substitution : Reacting 4-methylaniline with ethyl oxalyl chloride under controlled pH (e.g., using triethylamine as a base) to form the amide bond .
- Esterification : Ethyl ester formation via alcoholysis, requiring anhydrous conditions to avoid hydrolysis .
- Optimization : Reaction temperature (40–60°C), solvent choice (e.g., dichloromethane for polarity control), and inert atmospheres (N₂/Ar) minimize side reactions like oxidation or hydrolysis . Yield improvements (>75%) are achieved by slow reagent addition and post-synthesis purification via column chromatography .
Q. What analytical techniques are recommended for characterizing Ethyl (4-methylphenyl)aminoacetate?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., methyl group at δ 2.3 ppm, ester carbonyl at δ 170–175 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃NO₃: 207.23 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using reverse-phase C18 columns and UV detection .
Advanced Research Questions
Q. How does the methyl substituent on the phenyl ring affect the compound’s reactivity compared to other substituents (e.g., trifluoromethyl, nitro)?
The methyl group’s electron-donating nature increases electron density at the phenyl ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. In contrast:
- Trifluoromethyl (CF₃) : Electron-withdrawing effects reduce NAS but improve stability against metabolic degradation in biological studies .
- Nitro (NO₂) : Strong electron withdrawal directs electrophilic attacks to meta positions, altering reaction pathways compared to methyl’s ortho/para activation . Comparative kinetic studies (e.g., Hammett plots) quantify these effects, showing methyl-substituted derivatives react 1.5–2× faster in NAS than nitro analogs .
Q. What strategies optimize Ethyl (4-methylphenyl)aminoacetate’s interaction with biological targets (e.g., enzymes)?
- Docking Studies : Molecular modeling (AutoDock, Schrödinger) identifies favorable binding with kinase active sites (e.g., EGFR), where the methyl group enhances hydrophobic interactions .
- Structure-Activity Relationship (SAR) : Modifying the ester moiety (e.g., replacing ethyl with methyl) improves membrane permeability, as shown in Caco-2 cell assays .
- Metabolic Stability : Co-administering cytochrome P450 inhibitors (e.g., ketoconazole) prolongs half-life in vitro, critical for sustained activity .
Q. How can researchers resolve contradictions in reported biological activities of similar derivatives?
Contradictions often arise from variations in assay conditions. Systematic approaches include:
- Standardized Protocols : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for anticancer activity) to identify outliers caused by impurities or solvent artifacts .
Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis .
- Biological Studies : Use fresh DMSO stock solutions (<1 week old) to avoid solvent degradation artifacts .
- Data Interpretation : Cross-reference spectral data with PubChem entries (CID: 2204010) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
